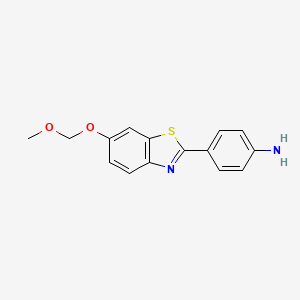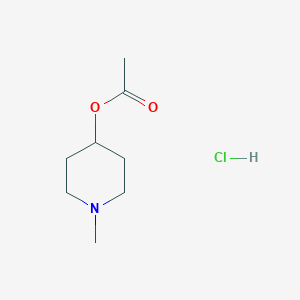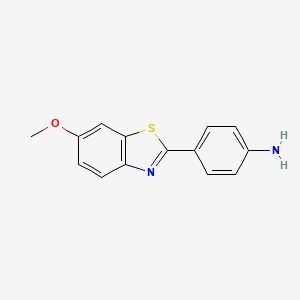
3,5-diphenyl-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diphenyl-1H-pyrrole-2-carbaldehyde is a chemical compound with the molecular formula C17H13NO . It is used in various chemical reactions and has a molecular weight of 247.29 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring substituted with phenyl groups at the 3 and 5 positions and a formyl group at the 2 position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 247.29 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complex Molecules : A study by Giannopoulos et al. (2014) demonstrated the use of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, in the coordination of paramagnetic transition metal ions, leading to the creation of a new {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).
Development of Fluorinated Pyrroles : Surmont et al. (2009) efficiently prepared 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, demonstrating a methodology for creating various new 3-fluorinated pyrroles (Surmont et al., 2009).
Reactions of Polyfunctionalised Pyrroles : Zaytsev et al. (2005) investigated the reactivity of 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde with secondary amines, leading to the creation of methylene-substituted pyrroles and 5-substituted pyrroles (Zaytsev et al., 2005).
Synthesis of Novel Symmetric 1,4-Dihydropyridines : Thakrar et al. (2012) synthesized a series of 1,4-dihydropyridines bearing a pyrazole moiety, using 1,3-diphenyl-1H-pyrazole-4-carbaldehyde as a precursor. This research highlights the rapid synthesis of functionally diverse dihydropyridines (Thakrar et al., 2012).
Antimicrobial Applications : Mekky and Sanad (2019) used 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde in synthesizing new compounds with notable antimicrobial activities, particularly against various bacterial strains (Mekky & Sanad, 2019).
Propiedades
IUPAC Name |
3,5-diphenyl-1H-pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-12-17-15(13-7-3-1-4-8-13)11-16(18-17)14-9-5-2-6-10-14/h1-12,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLGDALQUFILRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(5S,10S,13S,16R)-10,13-dimethyl-17-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-16-yl trifluoromethanesulfonate](/img/structure/B1147682.png)